4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole
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Overview
Description
4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methylphenyl group, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include p-methylacetophenone and phenylhydrazine.
Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the triazole ring.
Final Product: The final product, this compound, is obtained after purification and isolation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole ring.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in microbial growth .
Comparison with Similar Compounds
2-Cyano-4-chloro-5-(4-methylphenyl)imidazole: This compound shares structural similarities with 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole but has different functional groups and properties.
1,4-Dimethylbenzene: Although not a triazole, this compound has similar aromatic characteristics and is used in related chemical reactions.
Uniqueness: this compound is unique due to its specific combination of functional groups and the triazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61310-03-0 |
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Molecular Formula |
C15H12ClN3 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
4-chloro-5-(4-methylphenyl)-2-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-15(16)18-19(17-14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
ONYPWGSBXYYINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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